molecular formula C14H19NO2 B3417792 tert-Butyl cinnamylcarbamate CAS No. 115270-11-6

tert-Butyl cinnamylcarbamate

Cat. No. B3417792
CAS RN: 115270-11-6
M. Wt: 233.31 g/mol
InChI Key: PMEHNJIKBMQEPP-JXMROGBWSA-N
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Description

Tert-butyl cinnamylcarbamate, also known as Octocrylene, is a widely used organic compound in the cosmetic industry. It is a colorless, oily liquid that is soluble in alcohol and oils but insoluble in water. Octocrylene is commonly used as a UV filter in sunscreen products due to its ability to absorb UVB radiation. In

Advantages and Limitations for Lab Experiments

Tert-Butyl cinnamylcarbamate is a relatively stable compound and can be easily synthesized in the laboratory. Its UV-absorbing properties make it a valuable ingredient in sunscreen products. However, this compound has limited solubility in water, which can make it difficult to incorporate into certain formulations.

Future Directions

There are several areas of future research for tert-Butyl cinnamylcarbamate. One area of interest is the development of more effective sunscreen formulations that incorporate this compound. Another area of research is the potential use of this compound in other cosmetic products, such as anti-aging creams and lotions. Additionally, further studies are needed to fully understand the long-term effects of this compound on skin health and the environment.
Conclusion:
This compound is a valuable ingredient in sunscreen products due to its ability to absorb UVB radiation and provide photostability to other UV filters. It is a relatively safe and stable compound that can be easily synthesized in the laboratory. While there is still much to be learned about this compound, its potential applications in the cosmetic industry make it an important area of research.

Scientific Research Applications

Tert-Butyl cinnamylcarbamate has been extensively studied for its UV-absorbing properties and its potential as a sunscreen ingredient. It has been shown to effectively absorb UVB radiation and provide photostability to other UV filters in sunscreens. This compound has also been studied for its antioxidant properties and its ability to protect skin cells from oxidative stress.

Safety and Hazards

While specific safety data for tert-Butyl cinnamylcarbamate is not available, safety data for a related compound, tert-Butanol, indicates that it is highly flammable and can cause serious eye irritation, respiratory irritation, and drowsiness or dizziness .

properties

IUPAC Name

tert-butyl N-[(E)-3-phenylprop-2-enyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3,(H,15,16)/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMEHNJIKBMQEPP-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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